molecular formula C16H20N4O2 B11191762 6-(2-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

6-(2-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B11191762
M. Wt: 300.36 g/mol
InChI Key: NGXALCHNZHKIQQ-UHFFFAOYSA-N
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Description

6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a methylpiperazine moiety, and a dihydropyrimidinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone This intermediate then undergoes cyclization with guanidine to yield the dihydropyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidine derivative.

    Substitution: The methylpiperazine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 6-(2-HYDROXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE.

    Reduction: Formation of 6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-TETRAHYDROPYRIMIDINE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-HYDROXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 6-(2-METHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

6-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides potential for further functionalization, while the methylpiperazine moiety enhances its solubility and bioavailability. This combination makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-13(11-15(21)18-16)12-5-3-4-6-14(12)22-2/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)

InChI Key

NGXALCHNZHKIQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=CC=C3OC

Origin of Product

United States

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